2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Description

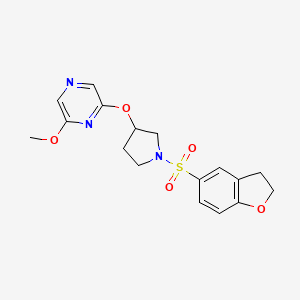

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 6 and a pyrrolidine ring at position 2. The pyrrolidine moiety is further modified by a sulfonyl group linked to a 2,3-dihydrobenzofuran scaffold. Its synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine intermediates and coupling with functionalized pyrazine derivatives .

Properties

IUPAC Name |

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-23-16-9-18-10-17(19-16)25-13-4-6-20(11-13)26(21,22)14-2-3-15-12(8-14)5-7-24-15/h2-3,8-10,13H,4-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIGOZXVZAFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a dihydrobenzofuran moiety , a sulfonyl group , and a pyrazine ring . Its structure can be represented as follows:

This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial : Many pyrazine derivatives have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory : Compounds containing the pyrazole nucleus often show significant anti-inflammatory effects.

- Anticancer : Certain derivatives have been investigated for their potential in cancer therapy.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their activity.

- Receptor Modulation : The compound might bind to specific receptors, altering signaling pathways related to inflammation and cell proliferation.

- Cytokine Regulation : Similar compounds have been shown to modulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity

A study investigated the antimicrobial properties of pyrazine derivatives, revealing that compounds similar to this compound exhibited significant activity against various bacterial strains. For instance, one derivative demonstrated an inhibition rate comparable to standard antibiotics at concentrations as low as 10 µg/mL .

Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models showed that compounds with similar structures significantly reduced inflammation. Notably, compounds A2 and A6 from related studies exhibited strong inhibition of TNF-α and IL-6 secretion at concentrations of 10 µM . This suggests that the compound may possess similar anti-inflammatory properties.

Cytotoxicity Assays

Cytotoxicity assessments conducted on RAW264.7 cells indicated that concentrations up to 160 μM did not significantly affect cell viability, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Antimicrobial |

| Compound B | Similar | Anti-inflammatory |

| Compound C | Similar | Anticancer |

This table highlights the diversity in biological activities among similar compounds, emphasizing the potential therapeutic applications of this compound.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure may contribute to its biological activity. Research indicates that derivatives of benzofuran and pyrazine often exhibit significant pharmacological properties, including:

- Antimicrobial Activity: Compounds with similar structures have been studied for their effectiveness against various bacterial strains.

- Anticancer Potential: The interaction of the sulfonyl group with biological targets may inhibit cancer cell proliferation.

A study on dihydrobenzofuran derivatives demonstrated their ability to modulate enzyme activity, which is crucial for drug development targeting specific diseases .

Chemical Biology

The sulfonamide moiety in this compound enhances its binding affinity to biological macromolecules, making it a candidate for:

- Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulators: Its structure allows it to interact with various receptors, potentially influencing signal transduction pathways.

Material Science

Due to its unique chemical properties, this compound can also be explored in material science for:

- Polymer Development: Its incorporation into polymer matrices could lead to materials with enhanced thermal and mechanical properties.

- Coatings and Adhesives: The chemical stability provided by the bicyclic structure makes it suitable for applications requiring durable coatings.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of several benzofuran derivatives, including those structurally related to the target compound. Results indicated that modifications at the sulfonyl position significantly enhanced antibacterial activity against Gram-positive bacteria .

Case Study 2: Anticancer Properties

In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways through receptor interactions . Further research is required to elucidate the specific pathways influenced by 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound shares a methoxy-pyrazine backbone with 2-Methoxy-3-(1-methylpropyl) pyrazine (), but the latter lacks the sulfonamide-pyrrolidine-dihydrobenzofuran system, resulting in simpler physicochemical properties (e.g., lower molecular weight, higher volatility as a flavoring agent) .

- Compared to Compound 6 and 13 (), the target compound has a less complex fused-ring system but incorporates a sulfonamide linker , which may enhance solubility and receptor-binding specificity due to polar interactions .

Key Observations :

- The target compound’s synthesis may face challenges in sulfonylation efficiency and steric effects during pyrrolidine functionalization, similar to the multi-step reactions seen in and .

- Unlike Compound 12 (), which uses DMF for fused heterocycle formation, the target compound likely employs milder conditions for sulfonamide linkage.

Table 3: Comparative Bioactivity and Solubility (Inferred)

Key Observations :

- The sulfonamide group in the target compound may improve water solubility compared to non-sulfonylated analogues like those in .

- The dihydrobenzofuran moiety could enhance blood-brain barrier permeability relative to bulkier fused-ring systems in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.